molecular formula C11H11BrFN3 B2475203 N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine CAS No. 1153972-67-8

N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2475203
CAS No.: 1153972-67-8
M. Wt: 284.132
InChI Key: FCRXDFURLJGDPQ-UHFFFAOYSA-N
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Description

N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a 3-bromo-4-fluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient conversion and minimal by-products.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceutical Research:

Industry:

Mechanism of Action

The mechanism by which N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c1-16-7-9(6-15-16)14-5-8-2-3-11(13)10(12)4-8/h2-4,6-7,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRXDFURLJGDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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